4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole
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Overview
Description
4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of both furan and benzimidazole. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both furan and benzimidazole rings in its structure imparts unique chemical and physical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.
Organic Electronics: In materials science, the compound’s electronic properties are exploited to enhance the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1H-benzo[d]imidazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole: Contains a chlorine atom instead of fluorine, which can lead to different chemical and physical properties.
4-Methyl-2-(furan-2-yl)-1H-benzo[d]imidazole: Contains a methyl group instead of fluorine, affecting its steric and electronic properties.
Uniqueness
4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7FN2O |
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Molecular Weight |
202.18 g/mol |
IUPAC Name |
4-fluoro-2-(furan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H7FN2O/c12-7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-15-9/h1-6H,(H,13,14) |
InChI Key |
YWOPFDAXCCRBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)C3=CC=CO3 |
Origin of Product |
United States |
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